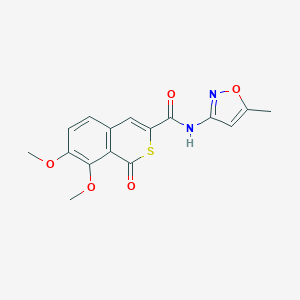
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide, commonly known as DMOTC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DMOTC belongs to the class of isothiochromene derivatives and has been studied extensively for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of DMOTC is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in disease progression. DMOTC has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cancer cell growth and inflammation. DMOTC has also been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMOTC has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMOTC has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. DMOTC has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer research, DMOTC has been shown to induce apoptosis and inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMOTC in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. One limitation of using DMOTC in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
For DMOTC research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. DMOTC has shown promising results in cancer, inflammation, and neurological research, and further studies could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of DMOTC involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the isothiochromene ring. The final step involves the reaction of the isothiochromene with N,N-dimethylformamide dimethyl acetal to form DMOTC.
Wissenschaftliche Forschungsanwendungen
DMOTC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMOTC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that DMOTC can reduce inflammation and oxidative stress in animal models. In neurological research, DMOTC has been shown to have neuroprotective properties and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMAZBPUVFSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-(Diphenylacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B366948.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)
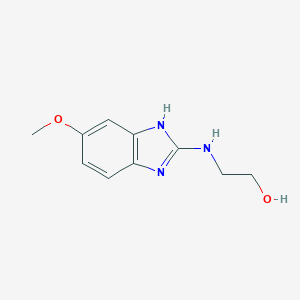
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
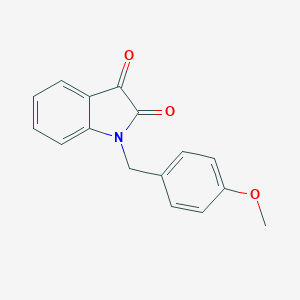

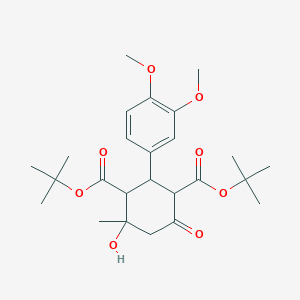
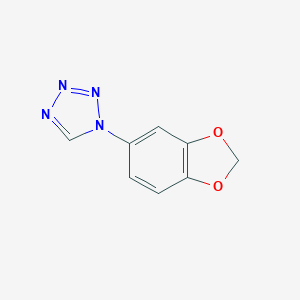
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)